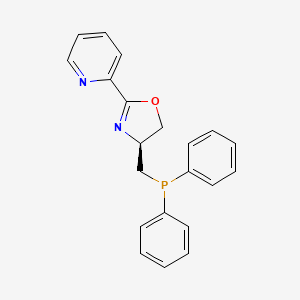
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral phosphine ligand that has garnered significant interest in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The initial step involves the formation of the oxazoline ring through the reaction of an amino alcohol with a carboxylic acid derivative.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Diphenylphosphino Group:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The diphenylphosphino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Oxazolidine Derivatives: Resulting from reduction reactions.
Substituted Phosphines: Produced via nucleophilic substitution.
Applications De Recherche Scientifique
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, creating a chiral environment that facilitates enantioselective transformations. The pyridine and oxazoline rings provide additional coordination sites, enhancing the stability and reactivity of the catalytic complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, used in similar catalytic applications.
(S)-4-((Diphenylphosphino)methyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: A similar compound with a quinoline ring instead of a pyridine ring, offering different electronic properties.
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-3-yl)-4,5-dihydrooxazole: A regioisomer with the pyridine ring attached at a different position, affecting its coordination behavior.
Uniqueness
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole stands out due to its unique combination of a chiral oxazoline ring and a diphenylphosphino group, providing both steric and electronic control in catalytic reactions. This makes it particularly effective in enantioselective transformations, offering high selectivity and yield.
Propriétés
Formule moléculaire |
C21H19N2OP |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
diphenyl-[[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methyl]phosphane |
InChI |
InChI=1S/C21H19N2OP/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)16-17-15-24-21(23-17)20-13-7-8-14-22-20/h1-14,17H,15-16H2/t17-/m0/s1 |
Clé InChI |
HIVWFWJZLMLIRE-KRWDZBQOSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


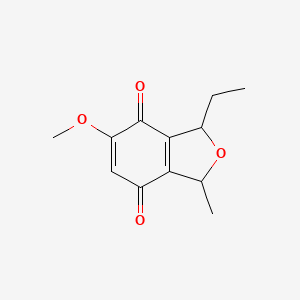
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
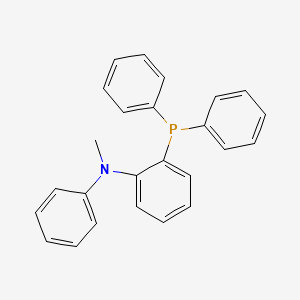

![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)

![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
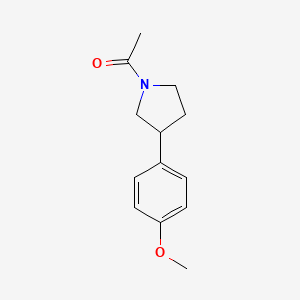
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
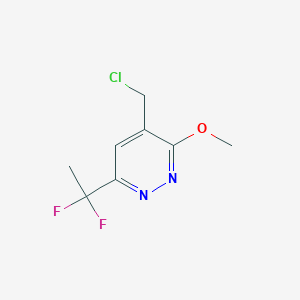
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
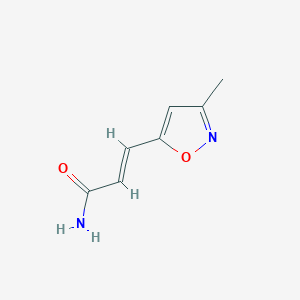
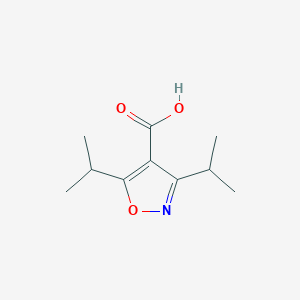
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
